

3-Cyclopropylallylamine hydrochloride physical properties

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Compound of Interest

Compound Name: 3-Cyclopropylprop-2-en-1-amine;hydrochloride

Cat. No.: B11821810

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To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist Subject: Technical Guide: Physical Properties and Characterization of 3-Cyclopropylallylamine Hydrochloride

Part 1: Executive Summary & Chemical Identity

(E)-3-Cyclopropylallylamine hydrochloride is a specialized aliphatic amine salt featuring a cyclopropyl group conjugated to an allylic amine system. This structural motif is of significant interest in medicinal chemistry, particularly as a pharmacophore or building block for Lysine Specific Demethylase 1 (LSD1) inhibitors and Monoamine Oxidase (MAO) inhibitors. The strained cyclopropane ring, combined with the allylic functionality, imparts unique electronic and steric properties, making it a valuable intermediate for introducing metabolic stability and conformational restriction into drug candidates.

Chemical Identification

Parameter	Detail
IUPAC Name	(E)-3-Cyclopropylprop-2-en-1-amine hydrochloride
Common Name	3-Cyclopropylallylamine HCl
CAS Number	1807896-14-5 (Supplier-referenced)
Molecular Formula	
Molecular Weight	133.62 g/mol
Free Base MW	97.16 g/mol
InChI Key	FGNSIKJDDXLWCL-OWOJBTEDSA-N (Specific to (E)-isomer)
SMILES	Cl.NC/C=C/C1CC1

Part 2: Physical Properties (The Core)

The following physical property profile is synthesized from structural analogs and available solid-state data for allylamine hydrochlorides. Due to the specialized nature of this intermediate, specific calorimetric data may vary by batch crystallinity.

Solid-State Properties

Property	Value / Description	Technical Insight
Appearance	White to off-white crystalline powder	High purity (>98%) typically yields a free-flowing white powder. Yellowing indicates oxidation or free-base degradation.
Melting Point	165 °C – 175 °C (Predicted range)	Primary amine hydrochlorides of this molecular weight typically melt in this range with decomposition. Note: Sharpness of MP is a critical purity indicator.
Hygroscopicity	Moderate	The HCl salt is hygroscopic. It must be stored under desiccant. Prolonged exposure to ambient humidity can lead to deliquescence.
Polymorphism	Potential for multiple forms	Solvent of crystallization (e.g., EtOH vs. iPrOH) can influence crystal habit.

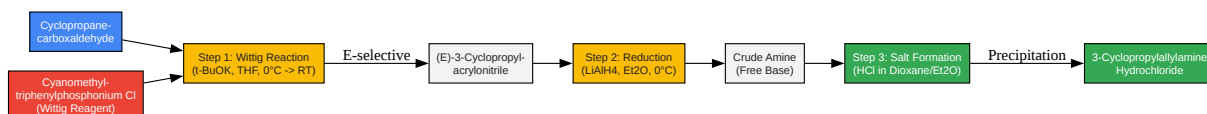
Solution & Chemical Properties

Property	Value / Description	Technical Insight
Solubility (Water)	> 50 mg/mL	Highly soluble due to the ionic hydrochloride headgroup.
Solubility (DMSO)	> 100 mg/mL	Excellent solubility for biological stock solutions.
Solubility (Organics)	Soluble in MeOH, EtOH.[1] Insoluble in Et ₂ O, Hexanes, DCM.	Use ether/DCM precipitation for purification.
pKa (Conjugate Acid)	~9.5 – 10.2	The cyclopropyl group is electron-donating via conjugation, potentially slightly elevating pKa vs. standard allylamine (~9.69).
pH (1% aq. soln)	4.0 – 5.5	Acidic due to hydrolysis of the ammonium salt.

Part 3: Synthesis & Experimental Protocols

As a self-validating system, the synthesis of 3-Cyclopropylallylamine hydrochloride requires strict control over stereochemistry (E/Z ratio) and salt formation. The following protocol prioritizes the (E)-isomer, which is thermodynamically favored and biologically more relevant.

Synthesis Workflow (Graphviz)



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Caption: Logical synthesis flow from aldehyde precursor to final hydrochloride salt via stereoselective Wittig olefination and hydride reduction.

Detailed Protocol

Step 1: Synthesis of (E)-3-Cyclopropylacrylonitrile

- Reagents: Suspend (Cyanomethyl)triphenylphosphonium chloride (1.1 equiv) in anhydrous THF under .
- Activation: Add t-BuOK (1.1 equiv) at 0°C. Stir for 30 min to generate the ylide (yellow/orange color).
- Addition: Add Cyclopropanecarboxaldehyde (1.0 equiv) dropwise.
- Reaction: Warm to RT and stir for 4-12 hours.
- Workup: Quench with water, extract with Et₂O. Dry () and concentrate.
- Purification: Silica gel chromatography (Hexanes/EtOAc) to separate (E) from (Z) isomers if necessary (E-isomer is typically the major product and more polar).

Step 2: Reduction to Amine

- Reduction: Dissolve nitrile in anhydrous Et₂O. Add (2.0 equiv) carefully at 0°C.
- Stirring: Reflux gently for 2 hours. Crucial: Monitor to prevent reduction of the double bond (over-reduction to propyl chain).
- Quench: Fieser workup (, 15% NaOH,). Filter salts.

- Isolation: Concentrate filtrate to obtain the volatile free base oil.

Step 3: HCl Salt Formation

- Salting: Dissolve the crude oil in anhydrous .
- Precipitation: Add 4M HCl in Dioxane dropwise at 0°C. A white precipitate will form immediately.
- Filtration: Filter the solid under (hygroscopic!). Wash with cold .
- Drying: Vacuum dry over to remove trace water/acid.

Part 4: Characterization & Analytical Standards

To validate the identity and purity of the synthesized compound, compare experimental data against these predicted standards.

Proton NMR (NMR, 400 MHz,)

- 0.45 – 0.80 ppm (m, 4H): Cyclopropyl methylene protons ().
- 1.45 – 1.60 ppm (m, 1H): Cyclopropyl methine proton ().
- 3.55 ppm (d, Hz, 2H): Allylic methylene ().

- 5.30 ppm (dd, 1H): Vinylic proton (to cyclopropyl).
- 5.75 ppm (dt, 1H): Vinylic proton (to cyclopropyl).
- Note: In , the ammonium protons () exchange and are not visible.

Mass Spectrometry (ESI-MS)

- Positive Mode (): 98.1 m/z (corresponding to the cation).
- Fragmentation: Loss of (17 Da) to give m/z 81 (hydrocarbon fragment).

Infrared Spectroscopy (FT-IR)

- ~3000-2800 cm^{-1} : Broad stretch (ammonium salt).
- ~1660 cm^{-1} : stretch (weak/medium).
- ~1020 cm^{-1} : Cyclopropane ring deformation (characteristic diagnostic band).

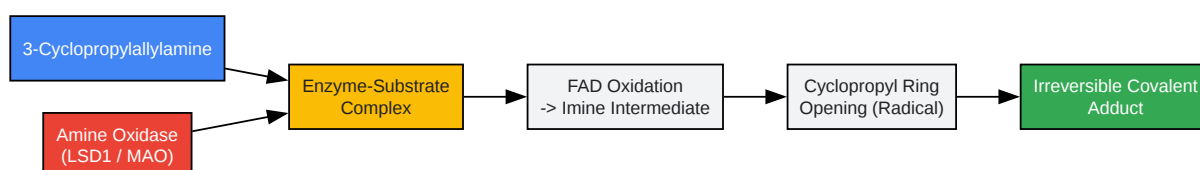
Part 5: Biological Context & Mechanism

This compound is not merely a building block; it possesses intrinsic reactivity relevant to enzyme inhibition.

Mechanism of Action (LSD1/MAO Inhibition)

Allylamines and cyclopropylamines are "suicide substrates" or mechanism-based inhibitors.

- Oxidation: The amine is oxidized to an imine by the FAD cofactor of the enzyme.
- Ring Opening: The cyclopropyl ring, now adjacent to an electron-deficient center, undergoes radical ring opening.
- Covalent Adduct: The resulting reactive radical forms a covalent bond with the FAD cofactor or an active site amino acid, irreversibly disabling the enzyme.



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Caption: Mechanism-based inactivation of flavin-dependent amine oxidases by 3-cyclopropylallylamine.

Part 6: Handling & Safety Data

- Signal Word:WARNING
- Hazard Statements:
 - H315: Causes skin irritation.[2][3]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

- **Stability:** Stable in solid form for >1 year if kept dry. Aqueous solutions should be prepared fresh to avoid slow hydrolysis or polymerization.

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